An In-Depth Technical Guide to Propylene Glycol Allyl Ether: Chemical Properties and Structure
An In-Depth Technical Guide to Propylene Glycol Allyl Ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to propylene glycol allyl ether. The information is intended to support research, development, and safety assessments involving this versatile chemical intermediate.
Chemical Structure and Identification
Propylene glycol allyl ether is an organic compound characterized by the presence of both a secondary alcohol and an allyl ether functional group. This bifunctionality makes it a useful building block in various chemical syntheses.
Molecular Structure:
The structure consists of a propane-1,2-diol backbone where one of the hydroxyl groups has formed an ether linkage with an allyl group. Due to the substitution on the propylene glycol backbone, it can exist as a mixture of isomers, primarily 1-(allyloxy)propan-2-ol and 2-(allyloxy)propan-1-ol. The most common isomer is 1-(allyloxy)propan-2-ol.
DOT Script:
Caption: Chemical structure of 1-(allyloxy)propan-2-ol.
Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(prop-2-en-1-yloxy)propan-2-ol |
| CAS Number | 1331-17-5[1] |
| Molecular Formula | C6H12O2[1] |
| Synonyms | (2-Propenyloxy)propanol, Propylene glycol monoallyl ether, 1,2-Propanediol, allyl ether, Allyl ether of propylene glycol[1] |
Physicochemical Properties
Propylene glycol allyl ether is a clear, colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | [2][3] |
| Boiling Point | ~157.22 °C (rough estimate) | [3][4] |
| Density | ~0.9548 g/cm³ (rough estimate) | [3][4] |
| Flash Point | 118 °C | [4] |
| Vapor Pressure | 0.000837 mmHg at 25°C | [3][4] |
| Solubility | Soluble in water and many organic solvents. | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of propylene glycol allyl ether. Below are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group, the propylene glycol backbone, and the hydroxyl proton.
-
Allyl Group:
-
A multiplet around 5.8-6.0 ppm corresponding to the -CH= proton.
-
Two multiplets around 5.1-5.3 ppm for the terminal =CH2 protons.
-
A doublet of triplets around 4.0 ppm for the -O-CH2- protons.
-
-
Propylene Glycol Backbone:
-
A multiplet around 3.8-4.0 ppm for the -CH(OH)- proton.
-
A doublet around 3.3-3.5 ppm for the -O-CH2- protons adjacent to the chiral center.
-
A doublet around 1.1-1.2 ppm for the -CH3 protons.
-
-
Hydroxyl Proton:
-
A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
13C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom.
-
Allyl Group: ~134 ppm (-CH=), ~117 ppm (=CH2), ~72 ppm (-O-CH2-).
-
Propylene Glycol Backbone: ~75 ppm (-CH2-O-), ~68 ppm (-CH(OH)-), ~18 ppm (-CH3).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm-1 from the hydroxyl group.
-
C-H Stretch (sp2): A sharp band just above 3000 cm-1 from the vinylic C-H bonds.
-
C-H Stretch (sp3): Sharp bands just below 3000 cm-1 from the aliphatic C-H bonds.
-
C=C Stretch: A band around 1645 cm-1 from the alkene double bond.
-
C-O-C Stretch (Ether): A strong, characteristic band in the 1050-1150 cm-1 region.
-
C-O Stretch (Alcohol): A band in the 1000-1260 cm-1 region, which may overlap with the ether stretch.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of propylene glycol allyl ether is expected to show a molecular ion peak (M+) at m/z 116. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.
Expected Fragmentation Pathways:
DOT Script:
Caption: Potential fragmentation pathways in mass spectrometry.
Reactivity and Chemical Properties
The chemical reactivity of propylene glycol allyl ether is dictated by its two primary functional groups: the allyl group and the secondary hydroxyl group.
-
Allyl Group Reactivity: The double bond of the allyl group can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It is also susceptible to radical polymerization and can be used in the synthesis of polymers and resins. The allylic C-H bonds are weaker than typical sp3 C-H bonds, making them more reactive towards radical abstraction.[6]
-
Hydroxyl Group Reactivity: The secondary hydroxyl group can undergo typical alcohol reactions, including esterification, oxidation, and conversion to a leaving group for nucleophilic substitution.
-
Ether Linkage: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI.[7]
Experimental Protocols
The following sections outline general experimental procedures for the synthesis and characterization of propylene glycol allyl ether. Note: These are generalized protocols and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Synthesis via Williamson Ether Synthesis
This method involves the reaction of propylene glycol with an allyl halide in the presence of a base.
DOT Script:
Caption: Williamson ether synthesis workflow.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous propylene glycol and a suitable aprotic solvent (e.g., THF).
-
Deprotonation: Cool the solution in an ice bath and slowly add a strong base, such as sodium hydride (NaH), to deprotonate the propylene glycol, forming the alkoxide. Stir the mixture until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Slowly add an allyl halide (e.g., allyl bromide) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.
-
Work-up: After cooling, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure propylene glycol allyl ether.
Determination of Boiling Point
The boiling point can be determined using standard laboratory methods, such as distillation or by using a dedicated boiling point apparatus, in accordance with established standards like OECD Test Guideline 103.[8]
Methodology (Distillation Method):
-
Place a sample of the purified liquid in a distillation flask with a few boiling chips.
-
Set up a simple distillation apparatus with a thermometer placed so that the top of the bulb is level with the bottom of the side-arm of the distillation head.
-
Heat the flask gently. The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which a steady stream of distillate is collected.
-
Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure.
Determination of Density
The density of propylene glycol allyl ether can be measured using a pycnometer or a digital density meter according to standard methods such as ASTM D3505.[1][2][9]
Methodology (Pycnometer Method):
-
Thoroughly clean and dry a pycnometer of a known volume and determine its mass.
-
Fill the pycnometer with the liquid, ensuring there are no air bubbles.
-
Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the liquid level to the calibration mark, cap the pycnometer, and dry the outside.
-
Weigh the filled pycnometer.
-
Calculate the density by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Safety and Handling
Propylene glycol allyl ether should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[3][10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. High concentrations may cause respiratory irritation.
-
Skin and Eye Contact: The compound can be a skin and eye irritant. In case of contact, flush the affected area with copious amounts of water.
-
Flammability: It is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Allyl ethers have the potential to form explosive peroxides upon storage, especially in the presence of air and light.[3][12] Containers should be dated upon opening and periodically checked for peroxide formation.
This guide provides a foundational understanding of propylene glycol allyl ether for professionals in research and development. For specific applications, further investigation and optimization of protocols are recommended. Always consult the most recent Safety Data Sheet (SDS) before handling this chemical.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. nj.gov [nj.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. echemi.com [echemi.com]
- 6. Allyl group - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
- 9. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
